1-Fluoro-3-(pyrrolidin-3-yl)propan-2-ol
Description
1-Fluoro-3-(pyrrolidin-3-yl)propan-2-ol is a fluorinated secondary alcohol featuring a pyrrolidine ring substituted at the 3-position. This compound is a key structural component of tau positron emission tomography (PET) tracers such as THK5117 and THK5351, which are used to image neurofibrillary tangles in Alzheimer’s disease . Its fluorine atom enhances metabolic stability and bioavailability, while the pyrrolidine moiety contributes to binding specificity.
Properties
Molecular Formula |
C7H14FNO |
|---|---|
Molecular Weight |
147.19 g/mol |
IUPAC Name |
1-fluoro-3-pyrrolidin-3-ylpropan-2-ol |
InChI |
InChI=1S/C7H14FNO/c8-4-7(10)3-6-1-2-9-5-6/h6-7,9-10H,1-5H2 |
InChI Key |
AXEIRMYPEZTJPZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC1CC(CF)O |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-Fluoro-3-(pyrrolidin-3-yl)propan-2-ol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as pyrrolidine and fluorinated alcohols.
Reaction Conditions: The reaction conditions often involve the use of a base, such as sodium hydride or potassium carbonate, to deprotonate the alcohol, followed by nucleophilic substitution with a fluorinated alkyl halide.
Industrial Production: Industrial production methods may involve continuous flow reactors to optimize reaction conditions and improve yield.
Chemical Reactions Analysis
1-Fluoro-3-(pyrrolidin-3-yl)propan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using reagents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane.
Reduction: The compound can be reduced to form the corresponding alkane using hydrogenation catalysts like palladium on carbon (Pd/C).
Substitution: The fluorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions: Typical reagents include oxidizing agents (PCC, Dess-Martin periodinane), reducing agents (Pd/C, lithium aluminum hydride), and nucleophiles (amines, thiols). .
Scientific Research Applications
1-Fluoro-3-(pyrrolidin-3-yl)propan-2-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products
Mechanism of Action
The mechanism of action of 1-Fluoro-3-(pyrrolidin-3-yl)propan-2-ol involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to changes in their activity.
Pathways Involved: The exact pathways depend on the specific biological context, but may include modulation of neurotransmitter systems or inhibition of specific enzymes
Comparison with Similar Compounds
Data Table: Key Comparative Properties
Pharmacological and Binding Implications
- MAO-B Affinity : 1-Fluoro-3-(pyrrolidin-3-yl)propan-2-ol derivatives like THK5117 exhibit off-target MAO-B binding (~300 nM), though lower than T807’s MAO-A affinity .
- Tau Specificity: Fluorine’s electronegativity and pyrrolidine’s conformation enhance tau binding specificity over monoamine oxidases.
- Metabolic Stability: Fluorination reduces oxidative metabolism, prolonging half-life compared to chlorinated or non-halogenated analogues .
Biological Activity
1-Fluoro-3-(pyrrolidin-3-yl)propan-2-ol is a fluorinated compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article delves into its biological activity, exploring its mechanisms, interactions, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a fluorine atom attached to a pyrrolidine ring and a propanol backbone. The presence of the electronegative fluorine atom enhances its stability and lipophilicity compared to its chloro, bromo, and iodo analogs. This unique structure allows for specific interactions with biological targets, influencing its reactivity and biological behavior.
Research indicates that 1-Fluoro-3-(pyrrolidin-3-yl)propan-2-ol may interact with various biological targets through:
- Hydrogen Bonding : The hydroxyl group can form hydrogen bonds with target proteins.
- Electrostatic Interactions : The fluorine atom can engage in electrostatic interactions, enhancing binding affinity.
- Hydrophobic Interactions : The pyrrolidine ring may participate in π–π stacking and hydrophobic interactions, affecting enzyme activity and receptor binding.
These interactions are critical for understanding the compound's mechanism of action and therapeutic effects.
Antiviral Activity
Preliminary studies suggest that 1-Fluoro-3-(pyrrolidin-3-yl)propan-2-ol exhibits antiviral properties. Its structural features may allow it to interfere with viral replication mechanisms, although specific viral targets remain to be elucidated.
Anticancer Activity
The compound has also been investigated for its anticancer potential. In vitro studies have shown promising results against various cancer cell lines. For instance:
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| A549 (lung cancer) | 21.2 | Significant reduction in cell viability |
| HeLa (cervical cancer) | 38.3 | Moderate cytotoxicity observed |
| MCF7 (breast cancer) | 63.4 | Lower viability compared to untreated controls |
These findings indicate that the compound may inhibit cancer cell proliferation through mechanisms such as apoptosis induction or cell cycle arrest.
Case Studies
- Study on Anticancer Activity : A study assessed the effects of 1-Fluoro-3-(pyrrolidin-3-yl)propan-2-ol on A549 cells using MTT assays. The compound significantly reduced cell viability compared to controls, suggesting its potential as an anticancer agent .
- Antiviral Mechanism Exploration : Another investigation focused on the compound's interaction with viral proteins, hypothesizing that its structural components could disrupt viral entry or replication processes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
